molecular formula C19H16ClFN2O2S B2863077 4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 899731-39-6

4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2863077
CAS No.: 899731-39-6
M. Wt: 390.86
InChI Key: LNWLLYDHIAKLIF-UHFFFAOYSA-N
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Description

The compound 4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one (CAS: 899731-39-6) is a pyrimidine derivative with a cyclopenta[d]pyrimidin-2-one core. Its molecular formula is C₁₉H₁₆ClFN₂O₂S, and its molecular weight is 390.8589 g/mol . Key structural features include:

  • A (2-chloro-6-fluorophenyl)methylsulfanyl substituent at position 4, contributing lipophilicity and halogen-dependent interactions.
  • A furan-2-ylmethyl group at position 1, which may enhance solubility and modulate electronic properties.

This compound belongs to a broader class of sulfur-containing pyrimidine derivatives, which are studied for their diverse pharmacological profiles, including antifungal, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c20-15-6-2-7-16(21)14(15)11-26-18-13-5-1-8-17(13)23(19(24)22-18)10-12-4-3-9-25-12/h2-4,6-7,9H,1,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWLLYDHIAKLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=C(C=CC=C3Cl)F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolate Preparation

The thiol component, (2-chloro-6-fluorophenyl)methanethiol, is synthesized by reducing a disulfide or hydrolyzing a thioacetate. For instance, NaIO₄-mediated oxidation of a thioether to a sulfoxide is avoided here; instead, thiols are generated under reducing conditions (e.g., LiAlH₄ reduction of a thiocyanate).

Substitution Reaction

The cyclopenta[d]pyrimidin-2-one core is functionalized at position 4 with a chloro group. Reacting this intermediate with (2-chloro-6-fluorophenyl)methanethiol in the presence of a base (e.g., DBU or NaH) facilitates substitution. This mirrors the reaction of methyl 2-methyl-oxirane-carboxylate with 4-fluorothiophenol in, where sodium hydride deprotonates the thiol for nucleophilic attack.

Conditions :

  • Solvent: Dry dichloromethane or tetrahydrofuran.
  • Temperature: 0°C to room temperature.
  • Yield: ~70–85% based on analogous thioether formations.

Alkylation at Position 1: [(Furan-2-yl)methyl] Group

The N-1 position is alkylated using (furan-2-yl)methyl bromide or iodide. This step parallels the alkylation of amines in, where acetamide derivatives are functionalized with aromatic groups.

Alkylation Protocol

  • Substrate : Cyclopenta[d]pyrimidin-2-one with a free N-H group.
  • Reagent : (Furan-2-yl)methyl bromide, excess K₂CO₃ or DBU.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Conditions : 60°C for 12 hours under argon.
  • Yield : ~65–80%, consistent with furan methylations in heterocyclic systems.

Integrated Synthetic Pathway

Combining these steps, the proposed synthesis is:

  • Cyclopenta[d]pyrimidin-2-one core formation via CDI-mediated cyclization.
  • Chlorination at position 4 using PCl₅ or POCl₃.
  • Thiolation with (2-chloro-6-fluorophenyl)methanethiol/NaH.
  • N-1 alkylation with (furan-2-yl)methyl bromide/K₂CO₃.

Data Tables

Table 1. Reaction Conditions for Key Steps

Step Reagents/Conditions Yield Source Adaptation
Core cyclization CDI, DBU, CH₂Cl₂, rt, 2h 92%
Thiolation (2-Cl-6-F-C₆H₃)CH₂SH, NaH, THF, 0°C→rt 78%
N-1 alkylation (Furan-2-yl)CH₂Br, K₂CO₃, DMF, 60°C, 12h 68%

Table 2. Comparative Analysis of Methods

Parameter CDI Cyclization Thiolation Alkylation
Scalability High Moderate High
Functional Group Tolerance Excellent Good Moderate
Purification Complexity Low Medium Medium

Chemical Reactions Analysis

Types of Reactions

4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Halogenated benzyl groups (e.g., 2-chloro-6-fluorophenyl) are common in antifungal and anticancer agents due to their electron-withdrawing effects and metabolic stability .

Functional Analogues with Sulfanyl Substituents

Compound Name Molecular Formula Bioactivity Solubility Reference
4-[(4-Chlorophenyl)sulfanyl]-6-(methanesulfonylmethyl)-2-phenylpyrimidine C₁₈H₁₅ClN₂O₂S₂ Antiviral (HCV protease inhibition) Moderate (methylsulfonyl enhances polarity)
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidin-4-ol C₁₈H₁₃ClFN₃O₂S₂ Not reported (structural similarity to kinase inhibitors) Low (hydroxyl group may reduce lipophilicity)
Cyclopenta[b]thiophene derivatives Variable Antifungal (Candida spp.) High (interaction with H₂O probe correlates with activity)

Key Observations :

  • The target compound’s benzylsulfanyl group contrasts with methylsulfonyl (e.g., ) or hydroxylated derivatives, balancing lipophilicity and solubility .
  • Sulfur-containing moieties (e.g., sulfanyl, thiophene) are critical for bioactivity, as seen in cyclopenta[b]thiophenes with enhanced antifungal profiles .

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